molecular formula C7H10O3 B3120360 (S)-2-(3-Oxocyclopentyl)acetic acid CAS No. 2630-37-7

(S)-2-(3-Oxocyclopentyl)acetic acid

Cat. No.: B3120360
CAS No.: 2630-37-7
M. Wt: 142.15 g/mol
InChI Key: NNTQQGRYWUZPQQ-YFKPBYRVSA-N
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Description

(S)-2-(3-Oxocyclopentyl)acetic acid is an organic compound characterized by a cyclopentyl ring with a ketone group at the third position and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(3-Oxocyclopentyl)acetic acid typically involves the following steps:

    Cyclopentyl Ketone Formation: The initial step involves the formation of the cyclopentyl ketone intermediate. This can be achieved through the oxidation of cyclopentanol using oxidizing agents such as chromium trioxide or potassium permanganate.

    Acetic Acid Introduction: The next step involves the introduction of the acetic acid moiety. This can be accomplished through a Grignard reaction where the cyclopentyl ketone reacts with a Grignard reagent, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(3-Oxocyclopentyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetic acid moiety can participate in substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

(S)-2-(3-Oxocyclopentyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-(3-Oxocyclopentyl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclopentylacetic acid: Similar structure but lacks the ketone group.

    Cyclopentanone: Contains the cyclopentyl ring and ketone group but lacks the acetic acid moiety.

    2-Oxocyclopentylacetic acid: Similar structure but may differ in stereochemistry.

Uniqueness: (S)-2-(3-Oxocyclopentyl)acetic acid is unique due to its specific stereochemistry and the presence of both the ketone and acetic acid functional groups. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(1S)-3-oxocyclopentyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTQQGRYWUZPQQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@H]1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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